3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide
Description
The structure features a tert-butyl group at the N1 position of the pyrazolo-pyrimidine core, a 4-oxo moiety, and a propanamide linker substituted with a pyridin-2-yl group. This configuration likely enhances metabolic stability and target affinity due to steric and electronic effects of the tert-butyl group and the hydrogen-bonding capacity of the pyridinylamide .
Properties
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-17(2,3)23-15-12(10-20-23)16(25)22(11-19-15)9-7-14(24)21-13-6-4-5-8-18-13/h4-6,8,10-11H,7,9H2,1-3H3,(H,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBHSBFUIXGQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the tert-butyl group and the pyridine moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium on carbon (Pd/C) or specific solvents and temperatures to drive the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
The compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide is a notable heterocyclic compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, synthesizing relevant findings and data from diverse sources.
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structural frameworks have shown selective inhibition of c-Met kinases, which are implicated in various cancers. A study highlighted that derivatives with modifications at the 2 and 6 positions of the ring demonstrated potent anticancer activity, making them suitable candidates for further development as cancer therapeutics .
Anti-inflammatory Effects
Recent investigations into related pyrazolo compounds have revealed their potential anti-inflammatory effects. These compounds have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. In vitro studies have demonstrated that certain derivatives can effectively reduce inflammation markers, suggesting their utility in treating inflammatory diseases .
Neurological Applications
Some derivatives of pyrazolo[3,4-d]pyrimidines have been explored for their neuroprotective effects. Research indicates that these compounds may modulate pathways associated with neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. Their ability to cross the blood-brain barrier enhances their potential as therapeutic agents in neurology .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives have also been documented. Studies have shown that these compounds can exhibit activity against various bacterial strains, indicating their potential role in developing new antibiotics .
Case Study 1: Anticancer Activity
In a study involving the synthesis of several pyrazolo[3,4-d]pyrimidine derivatives, one compound was identified as a potent inhibitor of c-Met with an IC50 value of 0.005 µM. This compound exhibited favorable pharmacokinetic properties in animal models and showed promise in preclinical trials for treating non-small cell lung cancer and renal cell carcinoma .
Case Study 2: Anti-inflammatory Properties
A series of derivatives were synthesized and screened for COX inhibition. One derivative demonstrated significant inhibition with an IC50 value lower than that of established anti-inflammatory drugs. This suggests a potential for developing new treatments for conditions like arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action of 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
Biological Activity
The compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 355.398 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Biological Activities
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds in this class have shown significant antimicrobial properties against various pathogens.
- Anticancer Effects : Inhibition of tumor growth has been observed in several studies, suggesting potential as anticancer agents.
- Anti-inflammatory Properties : Some derivatives demonstrate the ability to reduce inflammation markers.
- CNS Activity : Certain compounds have shown anxiolytic and analgesic effects.
Table 1: Summary of Biological Activities
The biological activity of 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : This compound acts as an inhibitor for several kinases involved in cellular signaling pathways. For instance, it has been reported to inhibit phosphodiesterase 4B (PDBE4B), which plays a role in inflammatory responses.
- Receptor Modulation : The compound may interact with A1 adenosine receptors, influencing vasodilation and other physiological processes.
- Cell Cycle Regulation : By inhibiting key enzymes involved in cell cycle progression, the compound can induce apoptosis in cancer cells.
Case Studies
Several studies have investigated the efficacy and safety profiles of this compound:
- A study published in Bioorganic & Medicinal Chemistry Letters examined the anticancer potential of related pyrazolo[3,4-d]pyrimidines and found that modifications at the pyridine moiety significantly enhanced potency against specific cancer cell lines .
- Another research article highlighted the synthesis and evaluation of various derivatives, establishing structure-activity relationships (SAR) that correlate specific chemical modifications with enhanced biological activity .
Q & A
Basic: What are the standard synthetic protocols for 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors, followed by functionalization of the tert-butyl and propanamide groups. Key steps include:
- Cyclization : Using tert-butyl hydrazine and β-keto esters under reflux in ethanol .
- Acylation : Reacting the pyrazolo[3,4-d]pyrimidine core with activated propanamide derivatives in dimethylformamide (DMF) at 80–100°C .
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to introduce the pyridin-2-yl group .
Optimization : Temperature control (±5°C), solvent polarity adjustments (e.g., switching from THF to DMF for higher yields), and catalyst loading (0.5–2 mol%) are critical. Purity is monitored via TLC and HPLC, with final purification by column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent integration and stereochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 413.18) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., pyrazolo-pyrimidine core with a monoclinic crystal system) .
- HPLC-PDA : Quantifies purity (>95%) using a C18 column and gradient elution .
Intermediate: How does the reactivity of the pyrazolo[3,4-d]pyrimidine core influence stability during storage?
Answer:
The core’s electron-deficient nature makes it prone to hydrolysis under acidic/basic conditions. Stability protocols include:
- Storage : In inert atmospheres (N₂) at −20°C, using amber vials to prevent photodegradation .
- Buffered Solutions : pH 6–7 phosphate buffers to minimize ring-opening reactions .
- Lyophilization : For long-term storage, lyophilized powders retain >90% stability over 12 months .
Intermediate: What methodologies are used to assess its biological activity in enzyme inhibition assays?
Answer:
- Kinase Assays : ADP-Glo™ assays measure inhibition of kinases (e.g., EGFR or CDK2) at varying concentrations (IC₅₀ calculations) .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., MCF-7) after 24-hour exposure .
- Docking Studies : AutoDock Vina predicts binding affinities to active sites (e.g., ΔG = −9.2 kcal/mol for EGFR) .
Intermediate: How can solubility challenges in aqueous buffers be addressed for in vitro studies?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH Adjustment : Solubilize in PBS (pH 7.4) with 10% propylene glycol for cell-based assays .
- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability (e.g., 85% encapsulation efficiency) .
Advanced: What strategies optimize the scalability of its synthesis for preclinical studies?
Answer:
- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 24 hours to 2 hours) and improve yield consistency .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress for real-time adjustments .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
- Comparative Assays : Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : LC-HRMS identifies active metabolites that may contribute to discrepancies .
- Structural Modifications : Introduce fluorine atoms at C-6 to enhance target selectivity and reduce off-target effects .
Advanced: What mechanistic insights explain its inhibition of specific enzymes?
Answer:
- X-ray Crystallography : Reveals hydrogen bonding between the tert-butyl group and kinase hinge regions (e.g., EGFR T790M) .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH = −12.3 kcal/mol, ΔS = +15.2 cal/mol·K) .
- Mutagenesis Studies : Substitution of Lys721 in CDK2 reduces inhibition potency by 50-fold, confirming active-site binding .
Advanced: How can computational modeling guide the design of derivatives with improved selectivity?
Answer:
- QSAR Models : Correlate substituent electronegativity with IC₅₀ values (R² = 0.89) .
- Free Energy Perturbation (FEP) : Predicts binding affinity changes for virtual analogs (e.g., pyridin-3-yl vs. pyridin-2-yl) .
- MD Simulations : Identify stable binding poses over 100 ns trajectories (RMSD < 2.0 Å) .
Advanced: What alternative synthetic routes exist to modify the propanamide side chain for SAR studies?
Answer:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties .
- Enzymatic Acylation : Lipase-mediated reactions (e.g., Candida antarctica) enable enantioselective modifications .
- Microwave-Assisted Synthesis : Reduces reaction times for amide couplings (e.g., 10 minutes at 100 W) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
